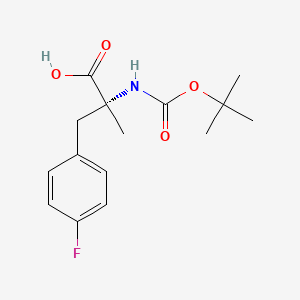

Boc-alpha-methyl-D-4-fluorophenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-alpha-methyl-D-4-fluorophenylalanine is a useful research compound. Its molecular formula is C15H20FNO4 and its molecular weight is 297.326. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Boc-alpha-methyl-D-4-fluorophenylalanine (Boc-α-Me-D-4-F-Phe) is an amino acid derivative with significant implications in peptide synthesis and pharmaceutical applications. This compound features a tert-butyloxycarbonyl (Boc) protecting group, a methyl group at the alpha carbon, and a fluorine atom at the para position of the phenyl ring. Its unique structural attributes contribute to its biological activity, particularly in enzyme studies, protein crystallization, and the development of peptide-based therapeutics.

Boc-α-Me-D-4-F-Phe is synthesized through standard peptide synthesis techniques, often involving the coupling of protected amino acids. The presence of the Boc group facilitates the selective protection of the amino functionality, while the fluorine and methyl substitutions enhance the compound's steric properties and hydrophobicity.

Key Reactions:

- Peptide Coupling: The Boc group is removed under acidic conditions to allow for coupling with other amino acids.

- Fluorination Impact: The fluorine atom can enhance hydrophobic interactions and potentially alter binding affinities in peptide structures.

Enzyme Interaction Studies

Boc-α-Me-D-4-F-Phe serves as both a substrate and an inhibitor in enzyme activity studies. The modifications introduced by the methyl and fluorine groups can mimic natural substrates or competitively inhibit enzyme binding. This property is essential for understanding enzyme mechanisms and developing targeted therapeutics.

Table 1: Enzyme Interaction Studies

Protein Crystallization

The incorporation of Boc-α-Me-D-4-F-Phe into peptides has been shown to improve solubility and stability, facilitating better crystallization of proteins for X-ray crystallography. This technique is crucial for determining three-dimensional structures of proteins, which aids in drug design and understanding biological functions.

Case Study: Protein Crystallization

A study demonstrated that peptides containing Boc-α-Me-D-4-F-Phe exhibited enhanced crystal quality compared to those without this amino acid. The improved hydrophobicity contributed to better packing within the crystal lattice, allowing for clearer diffraction patterns.

Therapeutic Applications

Boc-α-Me-D-4-F-Phe's unique properties make it a valuable component in designing peptide-based therapeutics. Its ability to alter pharmacokinetic profiles due to increased stability and modified interactions with biological targets positions it as a candidate for developing novel drugs.

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Alpha-methyl-L-phenylalanine | Methyl at alpha carbon | Non-fluorinated; standard amino acid |

| 4-Fluorophenylalanine | Fluorine at para position | More hydrophilic than Boc-α-Me-D-4-F-Phe |

| Boc-L-phenylalanine | No fluorination | Widely used in peptide synthesis |

| Alpha-methyl-D-phenylalanine | Methyl at alpha carbon | Does not contain fluorine; different biological activity |

Research Findings

Recent studies highlight the potential of Boc-α-Me-D-4-F-Phe in various therapeutic contexts, particularly in cancer treatment where modified amino acids are utilized as boron carriers in Boron Neutron Capture Therapy (BNCT). These modifications can enhance tumor targeting and improve treatment efficacy.

Key Findings:

- In Vitro Studies: Research indicated that peptides incorporating Boc-α-Me-D-4-F-Phe showed improved accumulation in tumor cells compared to standard phenylalanines.

- In Vivo Efficacy: Animal models demonstrated that treatments involving this compound led to higher survival rates when combined with BNCT protocols.

Propriétés

IUPAC Name |

(2R)-3-(4-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZOMAOEKLIUIA-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.